cis-Cyclodecene
Overview
Description
cis-Cyclodecene: is a cycloalkene with a ten-membered ring structure. It is one of the geometric isomers of cyclodecene, the other being trans-cyclodecene. The compound is characterized by the presence of a double bond in the cis configuration, which means that the substituents on the double-bonded carbons are on the same side of the ring. This configuration imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Reduction of Cyclododecatriene: One common method for synthesizing cis-cyclodecene involves the selective reduction of cis,trans,trans-1,5,9-cyclododecatriene using hydrazine and copper (II) sulfate pentahydrate in ethanol.
Hydrogenation of Cyclododecatriene: Another method involves the partial hydrogenation of cyclododecatriene using a suitable catalyst to selectively reduce the trans double bonds while leaving the cis double bond intact.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Cyclodecene can undergo oxidation reactions to form epoxides and other oxygenated derivatives. Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: The compound can be reduced to cyclodecane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: this compound can participate in substitution reactions, particularly electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated cyclodecanes.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), hydrogen peroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Cyclodecane.
Substitution: Halogenated cyclodecanes.
Scientific Research Applications
cis-Cyclodecene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis-cyclodecene in chemical reactions involves the reactivity of the double bond in the cis configuration. The double bond can participate in various addition and substitution reactions, where the cis configuration influences the stereochemistry of the products formed. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
trans-Cyclodecene: The trans isomer of cyclodecene, which has the substituents on opposite sides of the double bond.
Cyclodecane: The fully saturated analog of cyclodecene, lacking the double bond.
Cyclododecatriene: A triene with three double bonds in a twelve-membered ring.
Uniqueness of cis-Cyclodecene: this compound is unique due to its cis configuration, which imparts distinct chemical reactivity and physical properties compared to its trans isomer and other related compounds. The cis configuration affects the compound’s ability to participate in stereospecific reactions and influences the properties of polymers and materials derived from it .
Properties
IUPAC Name |
cyclodecene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYGNATMHQYCT-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC/C=C\CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015997 | |
Record name | (1Z)-Cyclodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-31-9, 3618-12-0, 2198-20-1 | |
Record name | cis-Cyclodecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-Cyclodecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclodecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANS-CYCLODECENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-Cyclodecene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1Z)-Cyclodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-cyclodecene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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